molecular formula C23H30N4O B5649042 2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole

2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole

Cat. No. B5649042
M. Wt: 378.5 g/mol
InChI Key: ZFEYRYHNIRWNME-UHFFFAOYSA-N
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Description

The synthesis and study of indole derivatives, including compounds similar to "2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole", are of significant interest in organic chemistry due to their diverse pharmacological activities and complex molecular architecture. These compounds are explored for various chemical and biological properties, contributing to advancements in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of related indole derivatives involves multi-step reactions, starting from basic indole or imidazole frameworks and employing various chemical strategies such as N-H functionalization, C-H amination, and cyclization reactions. For example, the formation of imidazo-indole rings can be achieved through reactions of indoles bearing specific substituents with guanidine derivatives, leading to complex structures (Molina et al., 1998). Another approach involves the use of ethyl tertiary amines as carbon sources in Cu-catalyzed synthesis, showcasing the versatility in generating indole-related frameworks (Rao et al., 2017).

properties

IUPAC Name

[4-(1-butylimidazol-2-yl)piperidin-1-yl]-(3-ethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-3-5-13-26-16-12-24-22(26)17-10-14-27(15-11-17)23(28)21-18(4-2)19-8-6-7-9-20(19)25-21/h6-9,12,16-17,25H,3-5,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEYRYHNIRWNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4N3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole

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